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Compound Name: Sudoterb

Cat. No.: B1681174

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sudoterb (also known as LL3858) is a promising anti-tubercular agent with demonstrated
activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. This
technical guide provides a comprehensive overview of Sudoterb's chemical structure,
physicochemical properties, mechanism of action, synthesis, and its preclinical and clinical
evaluation. The information is intended to support further research and development of this
compound as a potential new therapy for tuberculosis.

Chemical Structure and Physicochemical Properties

Sudoterb is a novel synthetic compound. Its chemical identity and key physicochemical
properties are summarized below.

Table 1: Chemical and Physicochemical Properties of Sudoterb
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Property Value Reference
N-(2-methyl-5-phenyl-3-((4-(3-
trifluoromethyl)phenyl)piperazi

IUPAC Name ( yhphenyDpip [1]
n-1-yl)methyl)-1H-pyrrol-1-
yl)isonicotinamide

Synonyms LL3858, LL-3858 [1]
676266-31-2 (free base);

CAS Number 1044503-04-9 [1][2]
(dihydrochloride)

C29H28F3Ns0 (free base);

Molecular Formula C29H30CI2F3Ns0O [1112]

(dihydrochloride)
] 519.56 g/mol (free base);
Molecular Weight [2][3]

592.49 g/mol (dihydrochloride)

Appearance White to light yellow solid [3]
Solubility Soluble in DMSO (100 mg/mL)  [3]
pKa Data not available
LogP Data not available

Mechanism of Action

Sudoterb's primary mechanism of action is believed to be the inhibition of the F1FO-ATP

synthase in Mycobacterium tuberculosis.[2] This enzyme is crucial for generating adenosine

triphosphate (ATP), the primary energy currency of the cell. By inhibiting ATP synthase,

Sudoterb disrupts the energy metabolism of the bacterium, leading to cell death. This

mechanism is similar to that of the approved anti-tuberculosis drug, bedaquiline.
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Proposed Mechanism of Action of Sudoterb
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Caption: Proposed mechanism of action of Sudoterb.
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At present, specific details on the downstream signaling pathways affected by Sudoterb-
mediated ATP synthase inhibition in M. tuberculosis have not been extensively reported in
publicly available literature.

Synthesis

A general synthetic route for Sudoterb has been described in patent literature. The synthesis
involves a multi-step process, with key intermediates being 1-phenyl-pentane-1,4-dione and
isonicotinic hydrazide. A simplified schematic of the synthesis is provided below.

Simplified Synthetic Pathway for Sudoterb

[ 1-phenyl-pentane-1,4-dione ] [ Isonicotinic hydrazide ] [ Formaldehyde ] AEs»(triﬂuoromethyl)phenyl)piperaza
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Caption: A simplified overview of the synthesis of Sudoterb.

Experimental Protocol (General Outline based on Patent
Literature)
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A detailed, step-by-step experimental protocol for the synthesis of Sudoterb is not readily
available in peer-reviewed literature. However, based on patent information, the synthesis can
be outlined as follows:

o Formation of the Pyrrole Ring: 1-(phenyl)-pentane-1,4-dione is reacted with isonicotinic
hydrazide in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a suitable
solvent like dichloromethane. The reaction is heated under reflux with azeotropic removal of
water to drive the reaction to completion, yielding the core pyrrole structure.

¢ Mannich Reaction: The resulting pyrrole intermediate undergoes a Mannich reaction with
formaldehyde and 1-(3-(trifluoromethyl)phenyl)piperazine to introduce the piperazinylmethyl
side chain at the 3-position of the pyrrole ring, affording Sudoterb.

 Purification: The final product is purified using standard techniques such as crystallization or
column chromatography.

Biological Activity
In Vitro Activity

Sudoterb has demonstrated potent in vitro activity against M. tuberculosis, including multidrug-
resistant (MDR) and extensively drug-resistant (XDR) strains.

Table 2: In Vitro Activity of Sudoterb against M. tuberculosis

Parameter Value Reference
MICso 0.06-0.5 pg/mL 2]
ICso (ATP synthase) Data not available

In Vivo Activity

Preclinical studies in murine models of tuberculosis have shown that Sudoterb is orally active
and effective at reducing bacterial load.

Table 3: In Vivo Efficacy and Toxicology of Sudoterb in Mice
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Parameter

Value Reference

Effective Dose

12.5 mg/kg and 25 mg/kg
(oral, daily for 4 and 8 weeks)

[3]4]

LDso

700 mg/kg (oral) [31[4]

Pharmacokinetic Parameters

Cmax Data not available
Tmax Data not available
AUC Data not available
Half-life Data not available

Experimental Protocols

Detailed experimental protocols for the biological evaluation of Sudoterb are not available in
the public domain. However, standardized methodologies for key assays are described below.

Minimum Inhibitory Concentration (MIC) Determination

A standard broth microdilution method is typically used to determine the MIC of a compound

against M. tuberculosis.
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Workflow for MIC Determination
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Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
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e Preparation of Sudoterb Solutions: A stock solution of Sudoterb is prepared in a suitable
solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate
containing an appropriate mycobacterial growth medium (e.g., Middlebrook 7H9 broth
supplemented with OADC).

 Inoculum Preparation: A standardized inoculum of M. tuberculosis is prepared to a specific
turbidity, corresponding to a known colony-forming unit (CFU) concentration.

 Inoculation and Incubation: The wells containing the serially diluted compound are inoculated
with the bacterial suspension. The plates are then incubated at 37°C for a defined period,
typically 7-14 days.

o MIC Determination: The MIC is defined as the lowest concentration of the compound that
completely inhibits visible growth of the bacteria.

ATP Synthase Inhibition Assay

The inhibitory activity of Sudoterb against M. tuberculosis ATP synthase can be assessed
using a biochemical assay that measures ATP synthesis or hydrolysis.

» Preparation of Mycobacterial Membranes: Membranes containing the F1FO-ATP synthase
are isolated from M. tuberculosis or a surrogate mycobacterial species.

o Assay Reaction: The membrane preparation is incubated with varying concentrations of
Sudoterb.

e Measurement of ATP Synthesis/Hydrolysis:

o ATP Synthesis: The reaction is initiated by the addition of ADP and a phosphate donor.
The amount of ATP produced is measured, often using a luciferase-based luminescence
assay.

o ATP Hydrolysis: The reverse reaction is measured by providing ATP as a substrate and
qguantifying the release of inorganic phosphate or the change in pH.

e |Cso Determination: The concentration of Sudoterb that results in 50% inhibition of ATP
synthase activity (ICso) is calculated from the dose-response curve.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1681174?utm_src=pdf-body
https://www.benchchem.com/product/b1681174?utm_src=pdf-body
https://www.benchchem.com/product/b1681174?utm_src=pdf-body
https://www.benchchem.com/product/b1681174?utm_src=pdf-body
https://www.benchchem.com/product/b1681174?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Murine Model of Tuberculosis Efficacy Study

The in vivo efficacy of Sudoterb is typically evaluated in a mouse model of chronic tuberculosis
infection.

Infection: Mice (e.g., BALB/c or C57BL/6 strain) are infected with a low-dose aerosol of M.
tuberculosis H37Rv.

o Treatment: After a pre-determined period to allow for the establishment of a chronic infection,
mice are treated with Sudoterb, typically administered orally via gavage, for several weeks.
A control group receives the vehicle alone.

o Assessment of Bacterial Load: At various time points during and after treatment, groups of
mice are euthanized, and their lungs and spleens are harvested. The organs are
homogenized, and serial dilutions are plated on selective agar (e.g., Middlebrook 7H11) to
determine the number of viable bacteria (CFU).

» Evaluation of Efficacy: The efficacy of Sudoterb is determined by the reduction in the
bacterial load in the lungs and spleens of treated mice compared to the untreated control

group.

Clinical Development

Sudoterb has undergone early-stage clinical development. A Phase lla, open-label study
(CTRI/2009/091/000741) was conducted to determine the early bactericidal activity, extended
early bactericidal activity, and pharmacokinetics of Sudoterb in newly diagnosed, sputum
smear-positive pulmonary tuberculosis patients.[5] While the trial has been completed, detailed
results are not publicly available. The development of Sudoterb was reportedly paused.[2]

Conclusion

Sudoterb is a potent anti-tuberculosis agent with a promising mechanism of action. Its in vitro
and in vivo activity profile suggests that it could be a valuable addition to the arsenal of drugs
used to treat tuberculosis, particularly in cases of drug resistance. Further research is
warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its
clinical efficacy and safety. The detailed information and protocols provided in this guide are
intended to facilitate these future research endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. N-(2-Methyl-5-phenyl-3-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1H-pyrrol-1-
yl)-4-pyridinecarboxamide | C29H28F3N50 | CID 6479837 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 2. medkoo.com [medkoo.com]

o 3. medchemexpress.com [medchemexpress.com]

e 4. medchemexpress.com [medchemexpress.com]

e 5. Sudoterb - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

 To cite this document: BenchChem. [An In-depth Technical Guide to Sudoterb: Chemical
Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1681174#understanding-the-chemical-structure-
and-properties-of-sudoterb]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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